molecular formula C20H21NO3 B14429287 2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine CAS No. 78533-16-1

2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine

Katalognummer: B14429287
CAS-Nummer: 78533-16-1
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: GRWQQZFMZNLDKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are heterocyclic compounds characterized by a seven-membered ring containing nitrogen This particular compound is notable for its unique structure, which includes ethoxy, dimethoxy, and phenyl groups attached to the benzazepine core

Vorbereitungsmethoden

The synthesis of 2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-phenylpropan-1-amine with ethyl chloroformate followed by cyclization using trifluoromethanesulfonic acid can yield the desired benzazepine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine can be compared with other benzazepine derivatives to highlight its uniqueness. Similar compounds include:

The presence of ethoxy and dimethoxy groups in this compound distinguishes it from other benzazepines, potentially leading to unique chemical and biological properties.

Eigenschaften

CAS-Nummer

78533-16-1

Molekularformel

C20H21NO3

Molekulargewicht

323.4 g/mol

IUPAC-Name

2-ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine

InChI

InChI=1S/C20H21NO3/c1-4-24-20-11-15-10-18(22-2)19(23-3)12-16(15)17(13-21-20)14-8-6-5-7-9-14/h5-10,12-13H,4,11H2,1-3H3

InChI-Schlüssel

GRWQQZFMZNLDKQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.